molecular formula C19H16N2O3S B2955659 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 2034493-13-3

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2955659
CAS No.: 2034493-13-3
M. Wt: 352.41
InChI Key: ZKEHBDUWOWSUQQ-UHFFFAOYSA-N
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Description

Benzofurans and benzo[d]thiazoles are both classes of heterocyclic compounds that are found in a variety of natural products and synthetic materials . They are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of benzofurans and benzo[d]thiazoles involves a five-membered ring containing various atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving benzofurans and benzo[d]thiazoles can be quite diverse, depending on the specific compounds and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofurans and benzo[d]thiazoles can vary widely depending on their specific structures . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Drug Discovery Applications

Benzo[d]thiazole derivatives, including structures similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide, serve as crucial components in the development of new pharmacologically active compounds. Research highlights the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as innovative building blocks in drug discovery, showcasing their versatility in synthesizing compounds with potential bioactivities (Durcik et al., 2020). These derivatives offer extensive possibilities for chemical space exploration around the molecule, aimed at identifying novel ligands for various biological targets.

Antimicrobial Activity

The antimicrobial screening of novel benzofuran and benzo[d]thiazole derivatives has been a significant area of investigation. Compounds featuring the benzofuran moiety have demonstrated noteworthy antibacterial activity against pathogenic microorganisms, including both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019; 2020). Such studies highlight the potential of these derivatives in addressing the rising concern of antibiotic resistance by providing new chemotypes for antimicrobial agent development.

Corrosion Inhibition

Research on benzothiazole derivatives extends into the field of corrosion science, where these compounds have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study by Hu et al. (2016) demonstrates that benzothiazole derivatives exhibit superior corrosion inhibition efficiency, offering a promising approach to protecting metals from corrosion through the adsorption of these inhibitors onto metal surfaces (Hu et al., 2016).

Future Directions

Benzofurans and benzo[d]thiazoles are areas of active research due to their diverse biological activities and potential applications in many aspects . Future research may focus on discovering new compounds in these classes, studying their biological activities, and developing novel methods for their synthesis .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-17(22)18-21-13-7-3-5-9-15(13)25-18/h2-10,23H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHBDUWOWSUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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